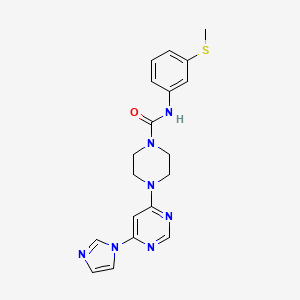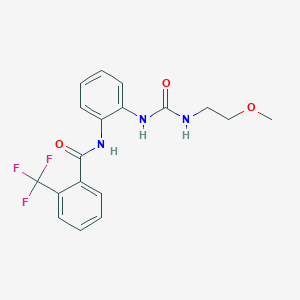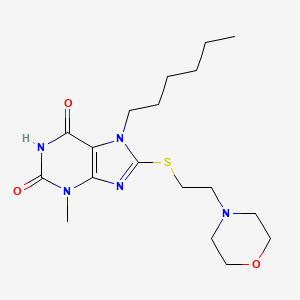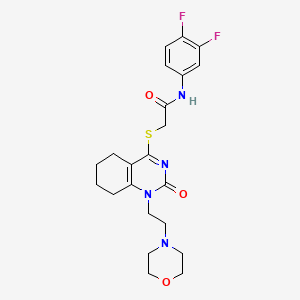
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a piperidine ring substituted with isopropyl groups and a phenyl ring with an isopropylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate, (1-isopropylpiperidin-4-yl)methylamine. This can be achieved through the reductive amination of 4-piperidone with isopropylamine under hydrogenation conditions using a suitable catalyst like palladium on carbon.
-
Thioether Formation: : The next step involves the introduction of the isopropylthio group to the phenyl ring. This can be done by reacting 4-bromothiophenol with isopropyl iodide in the presence of a base such as potassium carbonate.
-
Acetamide Formation: : Finally, the piperidine intermediate is coupled with the thioether-substituted phenylacetic acid derivative under amide bond-forming conditions. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the isopropylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new analgesics or anti-inflammatory drugs.
Biological Studies: The compound is used in biochemical assays to investigate its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-((1-isopropylpiperidin-4-yl)methyl)-2-phenylacetamide: Lacks the isopropylthio group, which may affect its binding affinity and specificity.
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methylphenyl)acetamide: Contains a methyl group instead of an isopropylthio group, potentially altering its pharmacokinetic properties.
Uniqueness
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is unique due to the presence of both the isopropylpiperidine and isopropylthio groups, which confer specific steric and electronic properties. These features can enhance its interaction with certain biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2OS/c1-15(2)22-11-9-18(10-12-22)14-21-20(23)13-17-5-7-19(8-6-17)24-16(3)4/h5-8,15-16,18H,9-14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIAEISUZQTIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole](/img/structure/B2684222.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2684229.png)
![N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-imidazole-4-carboxamide](/img/structure/B2684230.png)

![ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2684234.png)

![3-Cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2684237.png)
![2,5-dichloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2684238.png)

![2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2684240.png)

